2-Thiazoline, 2-(cyclohexylnitrosamino)-
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Overview
Description
2-Thiazoline, 2-(cyclohexylnitrosamino)- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazoline family, which is known for its significant role in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazoline, 2-(cyclohexylnitrosamino)- typically involves the reaction of thioamides with nitrosating agents. One common method includes the reaction of cyclohexylamine with thioamide in the presence of a nitrosating agent such as sodium nitrite under acidic conditions . The reaction is usually carried out at low temperatures to prevent decomposition of the nitrosamine product.
Industrial Production Methods
Industrial production of 2-Thiazoline, 2-(cyclohexylnitrosamino)- often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Thiazoline, 2-(cyclohexylnitrosamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitroso group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated thiazoline derivatives.
Scientific Research Applications
2-Thiazoline, 2-(cyclohexylnitrosamino)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Thiazoline, 2-(cyclohexylnitrosamino)- involves its interaction with molecular targets such as enzymes and receptors. For example, as an antithyroid agent, it interacts with thyroid peroxidase, inhibiting the synthesis of thyroid hormones . The compound’s nitroso group can also form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
2-Thiazoline, 2-(cyclohexylnitrosamino)- can be compared with other thiazoline derivatives:
2-Thiazoline-2-thiol: Known for its use in the synthesis of sulfur-containing compounds and its role as a ligand in coordination chemistry.
2-Acetyl-2-thiazoline: Used in flavor and fragrance industries due to its pleasant aroma.
2-Thiazoline-4-carboxylic acid: Employed in the synthesis of peptides and as a precursor for various pharmaceuticals.
The uniqueness of 2-Thiazoline, 2-(cyclohexylnitrosamino)- lies in its nitrosamine group, which imparts distinct chemical reactivity and biological activity compared to other thiazoline derivatives .
Properties
CAS No. |
80672-60-2 |
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Molecular Formula |
C9H15N3OS |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
N-cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)nitrous amide |
InChI |
InChI=1S/C9H15N3OS/c13-11-12(9-10-6-7-14-9)8-4-2-1-3-5-8/h8H,1-7H2 |
InChI Key |
OSLDVNIRADADBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2=NCCS2)N=O |
Origin of Product |
United States |
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